1-(Trifluoromethanesulfonyl)imidazole
Overview
Description
1-(Trifluoromethanesulfonyl)imidazole is an organic compound with the molecular formula C4H3F3N2O2S. It is known for its electrophilic trifluoromethanesulfonyl group, which makes it a valuable reagent in organic synthesis. This compound is often used in the preparation of vinyl triflates and other trifluoromethylated compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Trifluoromethanesulfonyl)imidazole can be synthesized through various methods. One common approach involves the reaction of imidazole with trifluoromethanesulfonic anhydride. The reaction typically occurs in the presence of a base such as pyridine or triethylamine, which helps to neutralize the acidic by-products .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is usually purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions: 1-(Trifluoromethanesulfonyl)imidazole undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the trifluoromethanesulfonyl group is replaced by other nucleophiles.
Addition Reactions: It can add to alkenes and alkynes to form trifluoromethylated products.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Catalysts: Catalysts such as palladium or nickel are often used to facilitate these reactions.
Major Products: The major products formed from these reactions are typically trifluoromethylated compounds, which are valuable intermediates in pharmaceutical and agrochemical synthesis .
Scientific Research Applications
1-(Trifluoromethanesulfonyl)imidazole has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of trifluoromethylated compounds, which are important in medicinal chemistry.
Biology: It is used in the modification of biomolecules to study their function and interactions.
Medicine: It is used in the development of new drugs, particularly those that require trifluoromethyl groups for enhanced bioactivity.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(Trifluoromethanesulfonyl)imidazole involves its electrophilic trifluoromethanesulfonyl group. This group can react with nucleophiles, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and the nucleophiles used[5][5].
Comparison with Similar Compounds
1-(Trifluoromethylsulfonyl)benzene: Similar in structure but with a benzene ring instead of an imidazole ring.
Trifluoromethanesulfonic acid: Contains the trifluoromethanesulfonyl group but lacks the imidazole ring.
Uniqueness: 1-(Trifluoromethanesulfonyl)imidazole is unique due to its combination of the imidazole ring and the trifluoromethanesulfonyl group. This combination provides it with distinct reactivity and makes it a versatile reagent in organic synthesis .
Properties
IUPAC Name |
1-(trifluoromethylsulfonyl)imidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3F3N2O2S/c5-4(6,7)12(10,11)9-2-1-8-3-9/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGABUCCNCBMODG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)S(=O)(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3F3N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00183726 | |
Record name | 1-((Trifluoromethyl)sulphonyl)-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00183726 | |
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Molecular Weight |
200.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29540-81-6 | |
Record name | 1-[(Trifluoromethyl)sulfonyl]-1H-imidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29540-81-6 | |
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Record name | 1-((Trifluoromethyl)sulphonyl)-1H-imidazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029540816 | |
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Record name | 29540-81-6 | |
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Record name | 29540-81-6 | |
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Record name | 1-((Trifluoromethyl)sulphonyl)-1H-imidazole | |
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Record name | 1-[(trifluoromethyl)sulphonyl]-1H-imidazole | |
Source | European Chemicals Agency (ECHA) | |
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Record name | 1-((TRIFLUOROMETHYL)SULPHONYL)-1H-IMIDAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
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